molecular formula C15H11FO2 B11872671 3-(3-Fluorophenyl)chroman-4-one

3-(3-Fluorophenyl)chroman-4-one

Cat. No.: B11872671
M. Wt: 242.24 g/mol
InChI Key: RPHVONRCFROPTE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry. The structure of this compound consists of a chroman-4-one core with a fluorophenyl group attached at the third position. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-(3-Fluorophenyl)chroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase or bind to receptors involved in inflammatory responses. The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound without the fluorophenyl group.

    Flavanone: A similar structure with a different substitution pattern.

    Isoflavanone: Another related compound with variations in the phenyl group position.

Uniqueness

3-(3-Fluorophenyl)chroman-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct biological activities and chemical properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets .

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

3-(3-fluorophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11FO2/c16-11-5-3-4-10(8-11)13-9-18-14-7-2-1-6-12(14)15(13)17/h1-8,13H,9H2

InChI Key

RPHVONRCFROPTE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F

Origin of Product

United States

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